Cas no 2092232-59-0 (Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate)
![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2092232-59-0x500.png)
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
- Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
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- Inchi: 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3
- InChI Key: HIXGGPCFOIJCBJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C(C#N)O)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 294
- XLogP3: 0.3
- Topological Polar Surface Area: 73.6
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100969-1G |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 1g |
¥ 1,597.00 | 2023-03-15 | |
Enamine | EN300-7045407-1.0g |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95.0% | 1.0g |
$371.0 | 2025-03-12 | |
Enamine | EN300-7045407-10.0g |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95.0% | 10.0g |
$1593.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100969-1 G |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 1g |
¥ 1,597.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100969-1 G |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 1g |
¥ 1,597.00 | 2021-05-07 | |
Enamine | EN300-7045407-0.05g |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95.0% | 0.05g |
$66.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100969-1g |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 1g |
¥1596.0 | 2024-04-22 | |
1PlusChem | 1P0208U6-250mg |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 250mg |
$231.00 | 2023-12-19 | |
Aaron | AR02092I-1g |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 1g |
$536.00 | 2025-02-14 | |
1PlusChem | 1P0208U6-50mg |
tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
2092232-59-0 | 95% | 50mg |
$140.00 | 2023-12-19 |
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Recent Advances in the Application of Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (CAS: 2092232-59-0) in Chemical Biology and Pharmaceutical Research
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (CAS: 2092232-59-0) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and modulators targeting various biological pathways. Recent studies have highlighted its utility in the construction of azetidine-based scaffolds, which are increasingly recognized for their conformational rigidity and potential to enhance drug-like properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological relevance, and emerging trends in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of selective PI3Kδ inhibitors, where its azetidine core facilitated optimal binding to the target's hydrophobic pocket. The researchers reported a 40% improvement in metabolic stability compared to analogous pyrrolidine derivatives, attributed to the constrained geometry of the azetidine ring. Notably, the tert-butyloxycarbonyl (Boc) protecting group in this intermediate allowed for efficient downstream functionalization while maintaining excellent yield (82-89%) in multi-step syntheses.
In parallel developments, the compound has shown promise in fragment-based drug discovery. A Nature Communications paper (2024) detailed its use as a versatile building block for constructing sp3-rich fragments through cyanoalkylation reactions. The presence of both cyano and hydroxyl functionalities enabled diverse derivatization pathways, with the Boc group providing orthogonal protection for subsequent modifications. Molecular dynamics simulations revealed that derivatives of this scaffold exhibited improved membrane permeability (logP values between 1.2-2.8) compared to flat aromatic systems.
Recent synthetic methodology advancements have expanded the utility of 2092232-59-0. A breakthrough in ACS Catalysis (2023) reported an asymmetric hydrogenation protocol that converts derivatives of this compound into chiral β-amino alcohols with >99% ee. This development is particularly significant for creating stereochemically defined pharmacophores in CNS-targeting therapeutics. The study further demonstrated scale-up feasibility to kilogram quantities without erosion of enantioselectivity.
From a pharmacological perspective, derivatives of this azetidine scaffold have entered preclinical evaluation for inflammatory disorders. Patent filings (WO2023/154672) disclose novel IL-17 inhibitors incorporating this structural motif, showing 10-fold selectivity over related cytokine targets. The crystalline form of the parent compound has been characterized by X-ray diffraction (Cambridge Structural Database entry CCDC 2256781), revealing intermolecular hydrogen bonding patterns that inform salt formation strategies for improved solubility.
Ongoing research directions include exploring this scaffold's potential in targeted protein degradation. Preliminary results presented at the 2024 AACR Annual Meeting demonstrated successful incorporation into PROTAC molecules, where the azetidine linker showed superior proteasome recruitment efficiency compared to traditional PEG-based linkers. The compound's stability under physiological conditions (t1/2 > 6h in human plasma) makes it particularly attractive for such applications.
In conclusion, Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate continues to gain prominence as a versatile intermediate in medicinal chemistry. Its unique structural features enable the development of compounds with improved pharmacological profiles, while recent methodological advances have enhanced synthetic accessibility. Future research will likely explore its applications in emerging therapeutic modalities and further optimize its physicochemical properties for drug development purposes.
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